molecular formula C10H3Cl5 B1360194 1,2,3,5,8-Pentachloronaphthalene CAS No. 150224-24-1

1,2,3,5,8-Pentachloronaphthalene

Cat. No.: B1360194
CAS No.: 150224-24-1
M. Wt: 300.4 g/mol
InChI Key: HVYRFNJXZVEGFK-UHFFFAOYSA-N
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Description

1,2,3,5,8-Pentachloronaphthalene is a chlorinated aromatic hydrocarbon with the molecular formula C10H3Cl5 and a molecular weight of 300.396 g/mol . It is a specific congener within the group of Polychlorinated Naphthalenes (PCNs), which are environmentally persistent compounds under review for inclusion in the Stockholm Convention on Persistent Organic Pollutants . This compound is provided as a high-purity solid for research applications. This PCN congener is of significant value in environmental science and toxicology research. Studies on structurally similar PCNs have shown they can transfer through experimental aquatic food chains, allowing scientists to investigate biomagnification factors and dietary exposure in model species . Research with similar pentachloronaphthalenes has linked exposure to the induction of cellular detoxification pathways, specifically the significant up-regulation of the cytochrome P450 enzyme gene cyp1a1 , which is a key biomarker for aryl hydrocarbon receptor (AhR) activation . Handling and Safety: This chemical requires careful handling. It is recommended to prevent skin contact and eye contact by wearing appropriate personal protective equipment . The substance can be absorbed through the skin, and repeated or long-term exposure may have effects on the liver . The occupational exposure limit (TLV-TWA) is 0.5 mg/m³ as an 8-hour time-weighted average, with a skin notation . Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5,8-pentachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl5/c11-5-1-2-6(12)8-4(5)3-7(13)9(14)10(8)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYRFNJXZVEGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164507
Record name 1,2,3,5,8-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150224-24-1
Record name Naphthalene, 1,2,3,5,8-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5,8-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Environmental Occurrence and Spatial Distribution of 1,2,3,5,8 Pentachloronaphthalene

Detection and Quantification in Atmospheric Compartments

Due to their semi-volatility, PCNs, including 1,2,3,5,8-pentachloronaphthalene, are subject to atmospheric transport, allowing for their distribution to regions far from their original sources. pops.int The calculated atmospheric half-lives for penta-CNs are estimated to be around 35.3 years, indicating a high potential for long-range environmental transport. pops.int

Gaseous and Particulate Phase Distribution of PCNs

In the atmosphere, semi-volatile organic compounds like PCNs exist in both the gaseous phase and adsorbed to atmospheric particles. pops.int The partitioning between these two phases is a critical factor influencing their atmospheric lifetime and transport distance. A significant portion of PCNs in a marine environment has been observed to be associated with particles, particularly soot and organic matter. pops.int This association with particles can alter their bioavailability and deposition characteristics. pops.int The distribution between the gaseous and particulate phases is influenced by factors such as temperature, the specific properties of the PCN congener, and the nature and concentration of atmospheric particles.

Regional and Remote Atmospheric Concentrations of PCNs (e.g., Arctic)

Presence and Levels in Aquatic Ecosystems

This compound, along with other PCN congeners, has been detected in various aquatic environments, from freshwater systems to marine ecosystems. Their persistence and lipophilic nature contribute to their accumulation in aquatic organisms and sediments.

Freshwater Systems (e.g., rivers, lakes, aquifer samples)

Studies have documented the presence of PCNs in freshwater bodies. For instance, concentrations of tetra- to hepta-CNs in fish from Swedish lakes and rivers have been reported to be as high as 360 ng/g lipid weight. pops.int In a freshwater lake on Bear Island in the Arctic, a food chain study involving zooplankton and char showed significant bioaccumulation of PCNs. pops.int The biomagnification factor for a pentachloronaphthalene congener (penta-CN52) between large and small char was found to be 6.4. pops.int Sediment cores from a Swiss alpine lake showed a peak in CN concentrations around the mid-1950s. pops.int

Marine Environments (e.g., sediments in bays)

PCNs are also prevalent in marine ecosystems. In the Baltic Sea, whole fish have been found to contain PCN levels ranging from 9 to 290 ng/g lipid weight. pops.int A Swedish screening study observed a gradient in PCN concentrations in sediments collected at increasing distances from Stockholm, although the levels were within the range of background offshore sediments. This suggests a minor to moderate urban impact on PCN levels in that area. In a benthic food chain in the Baltic Sea, PCNs have been shown to biomagnify. Fish and fishery products from the North-East Atlantic Ocean have been found to have the maximum concentrations of PCNs in some studies. acs.orgacs.org

Soil and Sediment Contamination Profiles

Data Tables

Table 1: Atmospheric Concentrations of Polychlorinated Naphthalenes (PCNs) in the Arctic

RegionConcentration Range (pg/m³)Typical Concentration (pg/m³)Reference
Arctic (General)0.66 - 401 - 8 pops.intmhlw.go.jp
Global AtmosphereTenths of pg/m³1.6 pops.intmhlw.go.jpacs.org

Table 2: Concentrations of Polychlorinated Naphthalenes (PCNs) in Aquatic Biota

Location/EnvironmentOrganismConcentration (ng/g lipid weight)Homologue GroupReference
Swedish Lakes and RiversFish (flesh and liver)Up to 360Tetra- to Hepta-CNs pops.int
Baltic Sea (Gulf of Gdansk)Whole Fish9 - 290Not specified pops.int

Sources, Emissions, and Formation Pathways of 1,2,3,5,8 Pentachloronaphthalene

Anthropogenic Emission Sources

Anthropogenic, or human-related, activities are the principal sources of 1,2,3,5,8-pentachloronaphthalene emissions. These sources can be broadly categorized into industrial processes, thermal processes, and the release from historical products.

Historically, pentachloronaphthalenes were components of commercial mixtures used in a variety of industrial applications. These uses included cable insulation, wood preservation, engine oil additives, and electroplating masking compounds. who.intnih.gov Although many of these direct uses have been discontinued, the potential for release from these legacy applications remains.

The chlor-alkali process, an industrial method for producing chlorine and sodium hydroxide, has been identified as a source of chlorinated naphthalenes. who.int It is suggested that the process itself can lead to the formation of various polychlorinated naphthalene (B1677914) (PCN) congeners, including pentachloronaphthalenes. who.int

The following table provides a summary of industrial processes and their association with pentachloronaphthalene emissions.

Industrial ProcessAssociation with this compound
Chlor-Alkali Industry Identified as a source of PCNs, with a characteristic profile of congeners suggesting their formation during the process. who.int
Metal Processing Used in electroplating masking compounds, indicating a potential for release from these activities. who.intmdpi.com
Chemical Manufacturing Formerly used as a feedstock for dye production. who.int

This table summarizes the primary industrial processes linked to the emission of this compound.

Thermal processes, particularly those involving combustion, are significant sources of polychlorinated naphthalenes. Waste incineration is a major contributor to the release of these compounds into the environment. who.int Incomplete combustion of organic matter in the presence of chlorine can lead to the formation of a wide range of chlorinated aromatic compounds, including this compound.

Key thermal processes contributing to emissions include:

Waste Incineration: Municipal and industrial waste incinerators are recognized as primary sources of PCN emissions. who.int

Combustion of Fossil Fuels: The burning of coal, oil, and gasoline can release naphthalenes and their chlorinated derivatives. mdpi.com

Biomass Burning: Forest fires and the burning of wood and other organic materials can also contribute to the atmospheric burden of these compounds. mdpi.com

Commercial mixtures of polychlorinated naphthalenes, such as the Halowax series, were widely used in the past. nih.govhealthcouncil.nl These products, which often contained a mixture of different PCN congeners including pentachloronaphthalenes, are a significant legacy source. who.intnih.govhealthcouncil.nl Some Halowax mixtures contained substantial percentages of pentachloronaphthalene. who.int

The disposal of products containing these mixtures in landfills is a major pathway for their release into the environment. who.int Over time, these compounds can leach from the disposed materials and contaminate soil and groundwater. The aging and breakdown of products that incorporated PCNs, such as old electrical wiring and capacitors, also contribute to their slow and continuous release. nih.gov

The following table details legacy products and their connection to this compound release.

Legacy Product/SourceDescription of Release
Halowax Mixtures Technical-grade chlorinated naphthalene mixtures containing various isomers of pentachloronaphthalene, along with other chlorinated naphthalenes. nih.govhealthcouncil.nl Release occurs from historical use and disposal. who.int
Landfills A primary repository for waste containing PCNs, leading to potential long-term environmental contamination. who.int
Electrical Equipment Used in capacitors and for wire insulation, with potential for release as this equipment ages and is disposed of. nih.gov
Wood Preservatives PCNs were used for wood preservation, and their legacy use can be a source of environmental contamination. nih.gov

This table outlines key legacy sources that contribute to the environmental presence of this compound.

Unintentional Formation Mechanisms

Beyond direct industrial production and use, this compound can also be formed unintentionally through specific chemical processes.

De novo synthesis is a significant pathway for the formation of polychlorinated naphthalenes during combustion. This process involves the formation of these complex molecules from simpler carbon precursors in the presence of a chlorine source. It is believed to occur at high temperatures, such as those found in incinerators, and is a key mechanism for the unintentional production of a wide range of chlorinated aromatic compounds.

The chlor-alkali process, which involves the electrolysis of sodium chloride brine, can unintentionally produce polychlorinated naphthalenes. who.intwikipedia.org The specific conditions within the electrolytic cells, including the presence of chlorine and organic impurities, can lead to the chlorination of naphthalene or related compounds, resulting in the formation of various PCN congeners, including this compound. who.int

Source Apportionment Methodologies for this compound

Source apportionment methodologies are critical tools for identifying and quantifying the contributions of various sources of this compound to environmental contamination. These methods rely on the analysis of specific chemical signatures, or "fingerprints," associated with different emission sources. By examining the detailed composition of polychlorinated naphthalene (PCN) mixtures in environmental samples, researchers can trace them back to their origins, such as historical technical formulations or ongoing thermal processes.

Congener Profile Analysis and Diagnostic Ratios

Congener profile analysis is a fundamental technique in source apportionment. It involves determining the relative concentrations of different PCN congeners, including the various isomers of pentachloronaphthalene, in an environmental sample. This profile is then compared to the known congener profiles of potential sources.

Historically, commercial PCN mixtures, such as the Halowax series, were major sources of environmental contamination. researchgate.netresearchgate.net These technical formulations have characteristic congener profiles. For instance, Halowax 1013 and 1014 are known to contain significant amounts of pentachloronaphthalenes. nih.govcdc.gov However, the exact isomer distribution, including that of this compound, can be complex and may vary between batches. researchgate.net A significant challenge in this analysis is the co-elution of different isomers during chromatographic separation, where this compound may co-elute with other pentachloronaphthalene isomers, requiring sophisticated analytical techniques for accurate quantification. researchgate.net

Unintentionally produced PCNs from thermal processes, such as waste incineration, also have distinct congener profiles that differ from technical mixtures. nih.govepa.gov These sources may contribute to the presence of this compound in the environment. For example, the combustion of municipal and industrial waste can lead to the formation and release of a range of PCB congeners, and by extension, PCNs. nih.govepa.gov

Diagnostic ratios are a simplified application of congener profile analysis. They use the ratio of concentrations of two or more specific congeners to differentiate between sources. This method assumes that the chosen congeners have similar physicochemical properties, leading to similar transport and degradation behavior in the environment. While widely used for compounds like polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs), the development of specific diagnostic ratios for PCNs is less established. researchgate.net One study has proposed using the ratio of certain hexachloronaphthalene congeners (CNs 66/67 to 71/72) to distinguish between thermal emissions and technical mixtures. researchgate.net However, specific diagnostic ratios involving this compound are not yet well-documented in scientific literature. The principle remains a valuable approach for future research in tracking the sources of this specific congener.

Pentachloronaphthalene Content in Historical Technical Mixtures

The following table summarizes the approximate composition of pentachloronaphthalenes in various Halowax formulations, which are significant historical sources of PCN contamination.

Halowax SeriesAverage Chlorine NumberPentachloronaphthalene Content (%)Primary Congeners
Halowax 10134.3~40Tetrachloronaphthalenes and Pentachloronaphthalenes
Halowax 10145.0~95Mainly Pentachloronaphthalenes with some Hexachloronaphthalenes

Data derived from various sources describing the composition of Halowax technical mixtures. The exact percentage of this compound within the pentachloronaphthalene fraction is not always specified and can vary.

Multivariate Statistical Approaches (e.g., Principal Component Analysis, Cluster Analysis)

Multivariate statistical approaches are powerful tools for analyzing complex datasets of PCN congener concentrations from multiple samples. These methods can reveal underlying patterns and relationships that are not apparent from simple ratio analysis, making them highly effective for source apportionment.

Principal Component Analysis (PCA) is a widely used technique that reduces the dimensionality of a dataset while retaining most of the variability. researchgate.netnih.govnih.gov In the context of PCN source apportionment, PCA can be used to group samples with similar congener profiles and to identify the congeners that are most influential in differentiating between these groups. nih.govresearchgate.net The results of a PCA are often visualized in a "scores plot," where samples with similar sources cluster together, and a "loadings plot," which shows the contribution of each congener to the principal components. researchgate.net For example, a principal component might be heavily loaded with congeners that are characteristic of a specific industrial process or a combustion source. researchgate.net

Cluster Analysis is another multivariate technique that groups objects based on their similarity. nih.govnih.gov In the case of PCN analysis, samples (e.g., from different locations) are clustered based on their congener profiles. Samples within the same cluster are inferred to have a common source or a similar mix of sources. This method has been successfully applied to identify sources of PCBs in sediments and can be similarly applied to PCN data. researchgate.net For instance, a cluster analysis of soil samples from an e-waste recycling area might reveal a distinct cluster of samples with high concentrations of congeners found in specific Halowax mixtures, indicating these formulations as a likely source.

These statistical methods provide a robust framework for interpreting complex congener data and can be particularly useful in areas with multiple potential sources of this compound. By combining congener profile analysis with these advanced statistical techniques, a more definitive and quantitative apportionment of sources can be achieved. nih.govresearchgate.net

Application of Multivariate Statistical Methods in PCN Source Apportionment Studies

This table provides examples of how multivariate statistical methods have been applied in studies of PCNs and related compounds to identify sources.

Study FocusMethodologyKey FindingsReference
PCBs in Newark Bay SedimentPrincipal Component Analysis (PCA) and Positive Matrix Factorization (PMF)Identified five source factors and explained the congener profiles as a mix of these factors. The combined analysis pointed to direct discharges as the dominant sources. nih.govresearchgate.net
Dioxins in the EnvironmentPrincipal Component Analysis (PCA)PCA of congener data helped to identify combustion sources and other specific industrial sources based on factor loadings. researchgate.net
PCBs in Incinerator Flue GasPrincipal Component Analysis (PCA)Classified incinerators into three groups based on their PCB congener emission patterns. researchgate.net
Air Pollutants in Human SamplesK-means ClusteringClassified individuals into low, medium, and high chemical exposure groups based on urinary metabolite concentrations. nih.govnih.gov

Environmental Fate and Transport Mechanisms of 1,2,3,5,8 Pentachloronaphthalene

Atmospheric Transport Dynamics

The atmospheric behavior of 1,2,3,5,8-pentachloronaphthalene is characterized by its potential for long-distance travel and its eventual removal from the atmosphere through deposition processes.

Long-Range Atmospheric Transport (LRAT) Potential of PCNs

Polychlorinated naphthalenes, including pentachloronaphthalenes, are recognized as persistent organic pollutants (POPs) with a significant potential for long-range atmospheric transport (LRAT). Their semi-volatile nature allows them to be transported over vast distances from their original sources. Evidence for the LRAT of PCNs is found in their detection in remote environments such as the Arctic, far from any known industrial or agricultural sources.

Monitoring studies have consistently detected various PCN congeners, including tetra- and pentachloronaphthalenes, in the air of remote and semi-rural locations. who.int For instance, chlorinated naphthalene (B1677914) concentrations have been measured at levels up to 150 pg/m³ at semi-rural sites and between 1 and 40 pg/m³ at remote sites. who.int The predominant congeners often found in outdoor air are the tri- and tetrachloronaphthalenes, but the more persistent higher chlorinated congeners like pentachloronaphthalenes are also significant components of the transported mixture. who.int The persistence of these compounds against degradation in the atmosphere contributes to their ability to travel long distances.

Atmospheric Deposition Processes

The removal of this compound from the atmosphere occurs through wet and dry deposition. Wet deposition involves the scavenging of the compound by precipitation (rain, snow, fog), while dry deposition involves the gravitational settling of particle-bound chemicals and the direct transfer of gaseous compounds to surfaces.

Given its low vapor pressure and hydrophobicity (high log Kow), this compound is expected to exist in the atmosphere primarily adsorbed to airborne particulate matter. This association with particles makes dry and wet particulate deposition significant removal pathways. As all chlorinated naphthalenes absorb light at environmentally relevant wavelengths, they may undergo direct photolysis reactions in the air, which is another degradation pathway. who.int

Partitioning Behavior in Environmental Compartments

The distribution of this compound in the environment is largely controlled by how it partitions between air, water, soil, and sediment. This behavior is primarily dictated by its high hydrophobicity and low water solubility.

Air-Water Exchange

The exchange of this compound between the atmosphere and water bodies is governed by its Henry's Law constant (HLC). The HLC is a measure of the tendency of a chemical to partition between the air and water at equilibrium. A measured Henry's Law solubility constant (H s cp) for this compound at 298.15 K is 0.49 Pa m³/mol. henrys-law.org This value indicates a tendency for the compound to volatilize from water surfaces to the atmosphere. charite.de However, the direction of the net flux will depend on the relative concentrations in the air and water at a specific location. In areas with atmospheric deposition, the flux may be from air to water.

Sediment-Water Partitioning

Due to its low water solubility and high octanol-water partition coefficient (log Kow), this compound has a strong tendency to adsorb to organic matter in sediments. wikipedia.org The partitioning between water and sediment is described by the sediment-water partition coefficient (Kd), which is often normalized to the fraction of organic carbon (foc) in the sediment to yield the organic carbon-water (B12546825) partition coefficient (Koc).

Chemicals with high log Kow values, such as pentachloronaphthalene (log Kow > 5), tend to have high Koc values, indicating strong binding to sediment. wikipedia.orgepa.gov For example, the mean Koc value for the related compound naphthalene in sediment samples from ponds and a river was found to be 1,300, with log Koc values in other sediments ranging from 2.45 to 5.59. charite.de For the more highly chlorinated pentachloronaphthalene, the Koc is expected to be significantly higher. This strong sorption to sediment means that aquatic sediments can act as a major sink and long-term reservoir for this compound in the environment.

Soil-Water Partitioning

Similar to its behavior in sediments, this compound exhibits strong partitioning to the organic fraction of soils. The soil-water partition coefficient (Koc) is a key parameter for predicting its mobility and fate in terrestrial environments. epa.gov The high hydrophobicity of this compound results in a high Koc value, leading to low mobility in soil. charite.de

The sorption to soil is a critical process that limits the compound's leaching into groundwater. The USEPA's soil-water partition equation, which is used to calculate soil screening levels, relies on the equilibrium partitioning between the sorbed, aqueous, and vapor phases in soil. nj.gov For organic compounds like pentachloronaphthalene, the Koc is the primary determinant of this partitioning. epa.govnj.gov The strong binding to soil particles reduces its bioavailability but also contributes to its long-term persistence in the terrestrial environment.

Biota-Media Partitioning (e.g., lichen-air)

Higher chlorinated naphthalenes, including pentachloronaphthalenes, are known to be less volatile and more lipophilic, properties that facilitate their accumulation in the fatty tissues of organisms. inchem.org Studies on various PCN congeners have shown that they are widespread environmental pollutants that accumulate in biota. nih.gov The octanol-air partitioning coefficient (KOA), a key parameter in describing the partitioning of a chemical between the atmosphere and organic phases like plant cuticles, has been a focus of predictive models for various classes of persistent organic pollutants, including PCNs. nih.gov For pentachloronaphthalene, a high estimated bioconcentration factor (BCF) of 69,400 suggests a very high potential for accumulation in aquatic organisms from the surrounding water. nih.gov This tendency to partition from a dissolved phase into biological tissues underscores its persistence and potential for biomagnification in food webs.

Factors influencing the partitioning of similar compounds, like polychlorinated biphenyls (PCBs), between soil and air include temperature, the organic carbon content of the soil, and humidity. researchgate.net It is expected that these factors would similarly influence the partitioning of this compound between surfaces like lichen and the air.

Degradation and Transformation Pathways

The persistence of this compound in the environment is largely due to its resistance to degradation. However, certain transformation pathways do exist, primarily through atmospheric and biological processes, albeit at slow rates.

In the atmosphere, the primary degradation mechanism for vapor-phase this compound is its reaction with photochemically-produced hydroxyl (OH) radicals. nih.gov This oxidation process involves the abstraction of a hydrogen atom from the naphthalene ring or the addition of the hydroxyl radical to the aromatic system, initiating a series of reactions that can lead to the breakdown of the compound. The rate of this reaction is a key determinant of its atmospheric lifetime. For pentachloronaphthalene, the estimated half-life for this atmospheric reaction is approximately 39 days. nih.gov This relatively long half-life allows for its transport over significant distances from its original source. It is important to note that a portion of pentachloronaphthalene in the atmosphere may be adsorbed to particulate matter, which would shield it from direct gas-phase oxidation and lead to its removal from the atmosphere via wet and dry deposition instead. nih.gov

The persistence of this compound is significant, particularly in soil, sediment, and water, due to its low biodegradability and strong adsorption to organic matter.

In Water: While monochloronaphthalenes can be readily biodegraded, higher chlorinated congeners like pentachloronaphthalene are more resistant. inchem.org No specific biodegradation data for pentachloronaphthalene in water were found, but it is expected to be a slow process. nih.gov Volatilization from water surfaces is considered an important fate process, although this is attenuated by adsorption to suspended solids and sediment. nih.gov Halogenated aromatic compounds are generally resistant to hydrolysis in water. nih.gov

In Soil and Sediment: Once in soil or sediment, this compound is expected to be immobile due to its high estimated organic carbon-water partition coefficient (Koc) of 22,400. nih.gov This strong binding to soil and sediment particles reduces its bioavailability for microbial degradation and limits its leaching into groundwater. While specific biodegradation half-life data in soil for this isomer are unavailable, it is reported that higher polychlorinated naphthalenes biodegrade slowly. nih.gov For comparison, the structurally related compound pentachlorobenzene (B41901) has estimated biodegradation half-lives in soil ranging from 194 to 1,250 days and in sediment from 388 to 1,250 days. canada.ca

The following table summarizes the estimated environmental half-lives for pentachloronaphthalene in various media.

Environmental CompartmentProcessEstimated Half-LifeReference
Atmosphere Reaction with OH radicals~39 days nih.gov
Model River Volatilization (adsorption neglected)8 hours nih.gov
Model Lake Volatilization (adsorption neglected)10 days nih.gov
Model Pond Volatilization (adsorption considered)21 months nih.gov

Advanced Analytical Methodologies for 1,2,3,5,8 Pentachloronaphthalene Research

Sample Collection and Preparation for Diverse Environmental Matrices

The initial and most critical step in the analysis of 1,2,3,5,8-pentachloronaphthalene is the collection of a representative sample, followed by meticulous preparation to isolate the analyte from complex matrices. The specific procedures vary depending on the environmental medium being studied.

Air Sample Collection

The collection of airborne this compound requires specialized techniques to capture both particulate-bound and gas-phase fractions of this semi-volatile organic compound.

High-Volume Air Sampling: This is a common method for collecting air samples. A high-volume sampler draws a large and known volume of air through a filter, typically a glass fiber filter (GFF), to trap particulate matter. nih.gov Following the filter, a sorbent material such as polyurethane foam (PUF) plugs or a resin like XAD-2 is used to capture the gaseous fraction of the compound. nih.gov The sampling train, consisting of the filter and sorbent, is housed in a protective module. nih.gov Air is typically drawn through the module at a high flow rate, for instance, around 60 liters per minute, over a 24-hour period to obtain a sufficient sample volume. nih.gov

Passive Air Sampling (PAS): PAS offers a cost-effective alternative for long-term monitoring without the need for a power source. These samplers are capable of long-term monitoring but require specific uptake or partitioning coefficients for quantitative measurements.

Sample Handling: After collection, the sampling media (filters and sorbents) are carefully handled to prevent contamination. They are typically wrapped in foil to protect from light and securely packed for transport to the laboratory. cdc.gov

Parameter High-Volume Air Sampling Passive Air Sampling
Principle Actively draws a large volume of air through collection media.Relies on natural diffusion and partitioning of analytes onto a sorbent.
Media Glass Fiber Filter (GFF) for particles, Polyurethane Foam (PUF) or XAD-2 resin for gas phase. nih.govSorbent materials designed for passive uptake.
Power Requirement Requires a power source for the pump.No power required.
Sampling Duration Typically 24 hours. nih.govLong-term (days to months).
Quantification Based on the known volume of air sampled.Requires uptake rates or partitioning coefficients.

Water Sample Extraction (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

Isolating this compound from water samples is a critical step that concentrates the analyte and removes interfering substances. The two primary methods employed are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid Phase Extraction (SPE): SPE is a widely used technique for the extraction of organic compounds from aqueous samples. primescholars.com The process involves passing the water sample through a cartridge containing a solid sorbent, such as C18-bonded silica (B1680970). primescholars.com The analyte partitions onto the sorbent, while the water and more polar impurities pass through. The cartridge is then rinsed, and the retained analyte is eluted with a small volume of an organic solvent. primescholars.com This method is advantageous as it allows for the preconcentration of the analyte, leading to lower detection limits. primescholars.com

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. thermofisher.com A common solvent for this purpose is hexane. thermofisher.com The water sample is shaken with the solvent in a separatory funnel, and the organic layer containing the analyte is then collected. thermofisher.com This process is often repeated multiple times to ensure complete extraction. thermofisher.com

Technique Principle Advantages Disadvantages
Solid Phase Extraction (SPE) Partitioning of the analyte between a solid sorbent and the liquid sample. primescholars.comHigh recovery, high concentration factor, low solvent consumption, easily automated. wur.nlCan be affected by matrix interferences.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. thermofisher.comHigh sample capacity, flexible, and requires little capital investment. wur.nlCan be labor-intensive, requires large volumes of organic solvents, and can lead to emulsion formation. wur.nlnih.gov

Solid Matrix Extraction (e.g., Soxhlet, Accelerated Solvent Extraction, Pressurized Liquid Extraction, Sonication)

Extracting this compound from solid matrices such as sediment, soil, and biota requires more rigorous techniques to overcome the strong interactions between the analyte and the matrix.

Soxhlet Extraction: This is a classic and exhaustive extraction technique. The solid sample is placed in a thimble and continuously extracted with a cycling solvent. This method is effective but can be time-consuming and requires large volumes of solvent. Soxhlet extraction has been successfully used for the analysis of polychlorinated naphthalenes (PCNs) in sediment samples. nih.gov

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): ASE, also known as PLE, utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. This technique uses significantly less solvent and time compared to traditional Soxhlet extraction. PLE has been applied to the extraction of PCNs from fish tissue samples. nih.gov

Sonication: This method uses ultrasonic waves to disrupt the sample matrix and enhance the extraction of the analyte into a solvent. It is a relatively rapid technique.

Matrix Solid-Phase Dispersion (MSPD): MSPD is a technique that combines extraction and clean-up in a single step. The solid sample is blended with a solid-phase sorbent, creating a dispersed matrix from which the analyte can be eluted. This method has been shown to be simple, less labor-intensive, and avoids the formation of emulsions often seen in LLE. nih.gov It has been optimized for the extraction of various pesticides from complex matrices. nih.gov

Extraction Method Principle Typical Application Key Features
Soxhlet Extraction Continuous extraction with a cycling solvent.Sediments. nih.govExhaustive, time-consuming, large solvent volume.
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperatures and pressures.Fish tissue. nih.govFast, reduced solvent consumption.
Sonication Use of ultrasonic waves to enhance extraction.Various solid matrices.Rapid.
Matrix Solid-Phase Dispersion (MSPD) Blending of the sample with a solid-phase sorbent for combined extraction and clean-up. nih.govComplex matrices like oranges. nih.govSimple, efficient, avoids emulsions. nih.gov

Sample Clean-up and Fractionation (e.g., activated carbon, silica gel, alumina (B75360) chromatography)

After extraction, the sample extract often contains co-extracted compounds that can interfere with the final analysis. Therefore, a clean-up step is essential to remove these interferences and isolate the this compound.

Column Chromatography: This is a common and effective clean-up technique. The extract is passed through a column packed with an adsorbent material such as silica gel, alumina, or activated carbon.

Silica Gel: Often used in multi-layered columns, which can include layers of neutral, acidic, and basic silica, as well as silver nitrate-impregnated silica. This allows for the separation of compounds based on polarity and other chemical properties. nih.gov

Alumina: Basic alumina columns are also employed, particularly in automated clean-up systems. nih.gov

Activated Carbon: Carbon-activated silica or carbon-celite columns are highly effective for separating planar compounds like PCNs from other interfering substances. nih.gov

Automated Clean-up Systems: Systems like the FMS Power Prep System can automate the clean-up process using multiple columns in sequence, providing high-throughput and reproducible results. nih.gov

Adsorbent Separation Principle Application in PCN Analysis
Silica Gel Adsorption chromatography based on polarity.Used in multi-layered columns for broad-spectrum interference removal. nih.gov
Alumina Adsorption chromatography, often used for basic compounds.Employed in automated systems for clean-up of biota extracts. nih.gov
Activated Carbon Adsorption based on planarity and molecular size.Highly effective for separating planar PCNs from non-planar interferences. nih.gov

Chromatographic Separation Techniques

The final step in the analysis of this compound is its separation from other co-extracted compounds and other PCN congeners, followed by detection and quantification.

High-Resolution Gas Chromatography (HRGC) for Congener Separation

High-Resolution Gas Chromatography (HRGC) is the cornerstone for the congener-specific analysis of PCNs, including this compound.

Principle: HRGC utilizes long, narrow-bore capillary columns with a thin film of stationary phase. This provides a very high number of theoretical plates, enabling the separation of closely related isomers (congeners) that have very similar boiling points and chemical properties.

Coupling with Mass Spectrometry (MS): For unambiguous identification and quantification, HRGC is typically coupled with a mass spectrometer. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, allowing for confident identification of the target analyte even in complex matrices. nih.govresearchgate.net Gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) is another sensitive technique that has been used for the analysis of PCN congeners in environmental and human samples. nih.gov

Isotope Dilution: The use of isotopically labeled internal standards, such as ¹³C-labeled congeners, in an isotope dilution method significantly improves the accuracy and precision of the analysis by correcting for losses during sample preparation and analysis. nih.gov

Method Performance: HRGC-HRMS methods can achieve very low detection limits, with instrument detection limits (IDLs) for individual PCNs reported to be in the range of 0.06 to 0.13 picograms on-column. nih.gov For environmental samples, method detection limits (MDLs) can be as low as 1.3 to 3.4 pg/g (wet weight) for fish extracts and 0.46 to 1.2 pg/g (dry weight) for sediments. nih.gov

Parameter Description
Technique High-Resolution Gas Chromatography (HRGC)
Detector High-Resolution Mass Spectrometry (HRMS), Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS) nih.govresearchgate.netnih.gov
Quantification Isotope dilution using ¹³C-labeled internal standards. nih.gov
Detection Limits Instrument: 0.06-0.13 pg on-column. nih.gov Method (Fish): 1.3-3.4 pg/g (wet weight). nih.gov Method (Sediment): 0.46-1.2 pg/g (dry weight). nih.gov
Accuracy Average accuracy for spiked fish and sediment samples reported as 100% and 104%, respectively. nih.gov
Precision (%RSD) 12% for both spiked fish and sediment samples. nih.gov
Capillary Column Selection and Optimization (e.g., DB-5, DB-17, SP-2331, Rt-β DEXcst, DB-WAX)

A variety of capillary columns with different stationary phases are utilized for the analysis of PCNs. The selection depends on the specific requirements of the separation, such as the complexity of the sample and the target isomers.

DB-5 and DB-17: The DB-5 column, with a (5%-phenyl)-methylpolysiloxane stationary phase, is a common choice for the analysis of semi-volatile organic compounds. fishersci.ca Its low polarity makes it suitable for separating compounds based on their boiling points. For enhanced selectivity, particularly for aromatic compounds, the DB-17 column, a (50%-phenyl)-methylpolysiloxane stationary phase of mid-polarity, can be employed. nih.govresearchgate.net The increased phenyl content in the DB-17 phase offers different pi-pi interactions, which can aid in resolving co-eluting isomers. chromforum.org In a study comparing various columns, a combination of a DB-5 type column with a more polar column like a DB-225 or SP-2331 was suggested for comprehensive PCDD/PCDF analysis, a principle that also applies to the similarly structured PCNs. nih.gov

SP-2331: The SP-2331 column is a highly polar cyanosiloxane stationary phase. sigmaaldrich.com It is particularly effective for the separation of halogenated aromatic compounds, including dioxins and furans, and can be used in combination with a less polar column, like a DB-5MS, to achieve comprehensive separation of these complex isomer groups. researchgate.netnih.gov This makes it a valuable tool for resolving specific PCN congeners that may co-elute on less polar columns. fishersci.ca

Rt-β DEXcst: For the separation of chiral compounds, specialized columns are necessary. The Rt-βDEXcst column incorporates a cyclodextrin (B1172386) derivative into the stationary phase. restek.comkrackeler.com This allows for the separation of enantiomers, which are non-superimposable mirror images of a molecule. While this compound itself is not chiral, some PCN congeners can exhibit atropisomerism, a form of chirality, making chiral columns like the Rt-βDEXcst relevant in comprehensive PCN analysis.

DB-WAX: The DB-WAX column features a polyethylene (B3416737) glycol (PEG) stationary phase, making it highly polar. elementlabsolutions.comvwr.comavantorsciences.combgb-info.com This high polarity is ideal for the analysis of polar compounds. While PCNs are generally considered non-polar to semi-polar, the unique selectivity of a WAX column can sometimes provide resolution for isomers that are difficult to separate on other phases.

Table 1: Comparison of Capillary Columns for Polychlorinated Naphthalene (B1677914) Analysis

ColumnStationary Phase CompositionPolarityPrimary Separation MechanismApplication Notes for PCN Analysis
DB-5 (5%-Phenyl)-methylpolysiloxaneLowBoiling point, weak pi-pi interactionsGeneral purpose, good starting point for PCN analysis. fishersci.canih.gov
DB-17 (50%-Phenyl)-methylpolysiloxaneMediumEnhanced pi-pi interactionsConfirmation analysis, improved separation of aromatic isomers. chromforum.org
SP-2331 Biscyanopropyl polysiloxaneHighDipole-dipole interactions, shape selectivitySeparation of highly chlorinated and planar congeners. fishersci.caresearchgate.netsigmaaldrich.com
Rt-β DEXcst Cyclodextrin-basedChiralEnantioselective interactionsSeparation of chiral PCN atropisomers. restek.comkrackeler.com
DB-WAX Polyethylene glycol (PEG)HighHydrogen bonding, dipole-dipole interactionsAlternative selectivity for specific isomer pairs. elementlabsolutions.comvwr.comavantorsciences.combgb-info.com
Two-Dimensional Gas Chromatography (GCxGC) for Isomer Resolution

For exceptionally complex mixtures of isomers, one-dimensional GC may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power by employing two columns with different stationary phases (orthogonal separation mechanisms). researchgate.netchromatographyonline.comunito.it This technique is particularly valuable for resolving co-eluting isomers that are inseparable by a single column. nih.gov In GCxGC, the effluent from the first column is trapped and then rapidly re-injected onto a second, shorter column. This results in a two-dimensional chromatogram with greatly increased peak capacity. A study on tetrachloronaphthalenes demonstrated the power of GCxGC using a DB-5MS and a more shape-selective second-dimension column to separate numerous isomers. nih.gov The high sensitivity and resolving power of GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) makes it an invaluable tool for the detailed analysis of PCN congeners like this compound in intricate environmental samples. chromatographyonline.comnih.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Fractionation and Pre-separation

Prior to GC analysis, high-performance liquid chromatography (HPLC) is often used as a powerful clean-up and fractionation technique. tandfonline.com This is especially important for complex matrices where interfering compounds can obscure the target analytes. HPLC can be used to separate PCNs from other classes of persistent organic pollutants (POPs) or to fractionate the PCNs based on their structural characteristics. tandfonline.com Porous graphitic carbon (PGC) columns have proven to be particularly effective for the fractionation of planar and non-planar aromatic compounds. researchgate.netnih.govsigmaaldrich.comchromatographyonline.comsigmaaldrich.com The unique retention mechanism of PGC, which involves both hydrophobic and polar interactions, allows for the separation of compounds based on their planarity. This can be used to isolate specific groups of PCN congeners before instrumental analysis. Other reversed-phase columns, such as C18, are also used for the pre-separation of complex mixtures. lcms.cz The choice of the HPLC method and column depends on the specific goals of the analysis, whether it is bulk separation of PCNs from other compounds or fine fractionation of the PCN congeners themselves. chromtech.comnih.govnih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the primary detection method for the analysis of PCNs due to its high sensitivity and selectivity. Various MS techniques are employed to achieve accurate identification and quantification of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. researchgate.netnih.gov This allows for the determination of the elemental composition of an ion, which is invaluable for the confident identification of target compounds in complex matrices. For PCNs, HRMS can differentiate between a PCN molecular ion and other ions with the same nominal mass but different elemental formulas. This is crucial for avoiding false positives from co-eluting interferences. Isotope dilution methods, where a known amount of a stable isotope-labeled internal standard is added to the sample, are often used in conjunction with GC-HRMS for accurate quantification. nih.gov This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results. nih.govtandfonline.com

Electron Impact (EI) and Electron Capture Negative Ion (ECNI) Modes

Two common ionization techniques used in the MS analysis of PCNs are electron impact (EI) and electron capture negative ionization (ECNI).

Electron Impact (EI): In EI, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. nih.govresearchgate.net The resulting mass spectrum is a "fingerprint" of the molecule and can be used for identification by comparison to spectral libraries. For many organic compounds, EI provides good sensitivity. nih.gov

Electron Capture Negative Ion (ECNI): ECNI is a softer ionization technique that is highly sensitive for electronegative compounds, such as those containing halogens. nih.govresearchgate.netnih.govwm.edu In ECNI, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions, often with less fragmentation than in EI. nih.govresearchgate.net For highly chlorinated compounds like pentachloronaphthalene, ECNI can offer significantly lower detection limits compared to EI. nih.gov The choice between EI and ECNI often depends on the specific analytical requirements, with EI providing more structural information through fragmentation and ECNI offering superior sensitivity for halogenated compounds. nih.govnih.gov

Table 2: Comparison of EI and ECNI Ionization for Pentachloronaphthalene Analysis

Ionization ModePrincipleFragmentationSensitivity for PentachloronaphthalenePrimary Application
Electron Impact (EI) High-energy electron bombardmentExtensive, provides structural "fingerprint"GoodStructural elucidation and library matching. nih.gov
Electron Capture Negative Ion (ECNI) Capture of low-energy electronsOften less extensive, dominated by molecular ionExcellent, very high for halogenated compoundsTrace-level quantification. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) and Selected Reaction Monitoring (SRM/MRM)

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by isolating a specific precursor ion (e.g., the molecular ion of this compound) and then fragmenting it to produce characteristic product ions. wikipedia.orgnih.govfrontiersin.orgyoutube.comyoutube.com This process significantly reduces chemical noise and enhances the specificity of the analysis.

Selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), is a targeted MS/MS technique where the mass spectrometer is set to specifically monitor one or more precursor-to-product ion transitions for a particular analyte. wikipedia.orgnih.govfrontiersin.orgyoutube.comnih.gov This highly specific and sensitive technique is ideal for the quantification of target compounds in complex matrices, even at very low concentrations. frontiersin.org A recent study on PCNs in sediment utilized GC-MS/MS for quantification, demonstrating its enhanced sensitivity for this class of compounds. frontiersin.org The development of an SRM/MRM method for this compound would involve the selection of a unique precursor ion and one or more specific product ions, allowing for its unambiguous detection and quantification in challenging samples.

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate and sensitive analytical technique for the quantification of trace-level compounds, including this compound. This method relies on the use of an isotopically labeled version of the target analyte as an internal standard. nih.gov In the analysis of polychlorinated naphthalenes (PCNs), a known amount of an isotope-labeled PCN congener, such as ¹³C-labeled this compound, is added to the sample at the beginning of the analytical procedure.

This labeled standard behaves almost identically to the native (unlabeled) analyte throughout the extraction, cleanup, and instrumental analysis steps. nih.gov By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, any losses of the analyte during sample preparation can be corrected for, leading to a more accurate quantification. nih.gov High-resolution mass spectrometry is often paired with isotope dilution to further enhance selectivity and reduce interferences. nih.gov

The general workflow for IDMS in PCN analysis involves:

Spiking: A precise amount of the isotope-labeled standard is added to the sample.

Extraction: The PCNs, both native and labeled, are extracted from the sample matrix.

Cleanup: The extract is purified to remove interfering compounds.

Analysis: The final extract is analyzed by gas chromatography-mass spectrometry (GC-MS), where the instrument measures the distinct masses of the native and labeled PCNs.

Quantification: The concentration of the native this compound is calculated based on the response ratio of the native to the labeled compound and the initial amount of the labeled standard added.

This technique minimizes the impact of matrix effects and variations in instrument response, making it a reference method for the accurate determination of this compound in complex environmental and biological samples. nih.gov

Quality Assurance and Quality Control (QA/QC) in PCN Analysis

Robust quality assurance and quality control (QA/QC) protocols are essential for generating reliable and defensible data in the analysis of polychlorinated naphthalenes (PCNs), including this compound. nih.govtandfonline.com These procedures ensure the accuracy, precision, and sensitivity of the analytical method from sample collection to final data reporting.

Calibration Procedures and Standard Reference Materials

Accurate quantification of this compound necessitates meticulous calibration of the analytical instrument, typically a gas chromatograph-mass spectrometer (GC-MS). This is achieved using certified reference materials (CRMs) and standard solutions containing a known concentration of the target analyte. caymanchem.com

Calibration typically involves generating a multi-point calibration curve by analyzing a series of standard solutions at different concentrations. epa.gov This curve establishes the relationship between the instrument's response and the concentration of the analyte. For PCN analysis, commercially prepared calibration solutions containing a mixture of various PCN congeners, including this compound, are available. isotope.comlgcstandards.comisotope.comlgcstandards.com

Table 1: Example of a Multi-Point Calibration Set for PCN Analysis

Calibration Level Concentration (pg/µL)
CS1 0.5
CS2 2.0
CS3 10.0
CS4 50.0

Standard Reference Materials (SRMs) are well-characterized materials with certified concentrations of specific analytes. These are used to validate the accuracy of the analytical method and to ensure the traceability of the measurements to a recognized standard. caymanchem.com For PCN analysis, SRMs can include materials like certified sediment, fish tissue, or human serum containing known levels of PCNs.

Inter-laboratory Comparison Studies and Method Validation

Inter-laboratory comparison studies, also known as proficiency testing, are a critical component of method validation and ongoing quality assessment. nih.govctc-n.orgeuropa.eu In these studies, multiple laboratories analyze the same sample, and their results are compared to a reference value. nih.govnist.gov This process helps to identify any systematic errors or biases in a laboratory's analytical procedure and demonstrates the competence of the laboratory. ctc-n.orgnist.gov

Method validation ensures that an analytical procedure is fit for its intended purpose. This involves demonstrating the method's accuracy, precision, selectivity, linearity, and sensitivity.

Interference Management from Co-eluting Compounds (e.g., PCBs, organochlorine pesticides)

Due to their similar physicochemical properties, polychlorinated naphthalenes (PCNs) often co-exist in environmental samples with other persistent organic pollutants like polychlorinated biphenyls (PCBs) and organochlorine pesticides. tandfonline.com These compounds can co-elute during chromatographic analysis, leading to overlapping peaks and potential misidentification and quantification. tandfonline.comnih.gov

Effective management of these interferences is crucial for accurate PCN analysis. Strategies include:

High-Resolution Chromatography: Utilizing high-resolution capillary columns in gas chromatography can improve the separation of individual PCN congeners from interfering compounds.

Selective Mass Spectrometry: High-resolution mass spectrometry (HRMS) can distinguish between compounds with very similar retention times but different elemental compositions based on their exact mass.

Sample Cleanup: Rigorous sample cleanup procedures are employed to remove the bulk of interfering compounds before instrumental analysis. This often involves techniques like multi-layer silica gel chromatography or activated carbon chromatography.

Computational Deconvolution: Advanced data analysis techniques, such as clustering and functional principal component analysis, can be used to computationally separate overlapping chromatographic peaks. nih.gov

Method Detection Limits and Quantification Limits

The Method Detection Limit (MDL) and Method Quantification Limit (MQL) are key performance characteristics of an analytical method. nih.govucdavis.edu

Method Detection Limit (MDL): The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. usgs.gov It is determined by analyzing a series of low-level samples and calculating the standard deviation of the results. nih.gov

Method Quantification Limit (MQL) or Limit of Quantitation (LOQ): The MQL is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy under stated operational conditions. epa.gov The MQL is typically higher than the MDL. epa.gov

For the analysis of this compound, achieving low MDLs and MQLs is critical due to its low concentrations in many environmental matrices. nih.gov The specific MDL and MQL for an analysis depend on the sample matrix, the analytical instrument used, and the sample preparation method.

Table 2: Representative Method Detection and Quantification Limits for Organochlorine Compounds

Parameter Water (µg/L) Sediment (µg/g)
Method Detection Limit (MDL) 0.001 - 0.005 0.001 - 0.005
Method Quantification Limit (MQL) 0.002 - 0.016 0.003 - 0.017

Note: These are general ranges for organochlorine pesticides and may vary for specific PCN congeners. nih.gov

Ecological Bioaccumulation and Trophic Transfer of 1,2,3,5,8 Pentachloronaphthalene

Bioaccumulation Potential in Organisms

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding medium. For lipophilic compounds like 1,2,3,5,8-pentachloronaphthalene, this process is of particular importance as they tend to accumulate in the fatty tissues of organisms.

Pentachloronaphthalenes, as a group, have been shown to be bioaccumulative in aquatic invertebrates. For instance, technical mixtures of PCNs, which include various pentachloronaphthalene isomers, have demonstrated accumulation in species such as the grass shrimp (Palaemonetes sp.). The degree of chlorination is a key factor, with bioaccumulation potential generally increasing with the number of chlorine atoms. However, very highly chlorinated naphthalenes may exhibit reduced uptake due to their lower bioavailability.

Research on other pentachloronaphthalene congeners can offer valuable parallels. For example, in studies of benthic food webs, tetra- and pentachloronaphthalenes have been observed to have Biota to Sediment Accumulation Factors (BSAFs) greater than one in amphipods, indicating efficient assimilation from contaminated sediments. This suggests a high potential for this compound to be taken up by and concentrated in benthic invertebrates.

General Bioaccumulation Trends of Pentachloronaphthalenes in Aquatic Invertebrates

Organism TypeGeneral FindingImplication for this compound
Benthic Invertebrates (e.g., Amphipods)Tetra- and pentachloronaphthalenes exhibit efficient assimilation from sediments.Likely to be readily taken up from contaminated sediments.
Crustaceans (e.g., Shrimp)PCN mixtures containing pentachloronaphthalenes are accumulated.Expected to bioaccumulate in crustacean tissues.

Fish are known to accumulate chlorinated naphthalenes from their environment, both through direct uptake from the water via their gills and through their diet. nih.gov It is well-established that PCNs, including the pentachloro- congeners, bioaccumulate in fish tissues. nih.gov The persistence of these compounds allows them to be stored and concentrated, particularly in lipid-rich tissues.

While specific experimental data on the accumulation of this compound in various fish species are scarce, the Stockholm Convention on Persistent Organic Pollutants has recognized that experimental bioconcentration factors (BCFs) for pentachlorinated naphthalenes are generally above 5,000. A BCF value of this magnitude indicates a high potential for the chemical to concentrate in aquatic organisms from the water column.

A study on a closely related isomer, 1,2,3,5,7-pentachloronaphthalene (B3061118) (PCN-52), in juvenile rainbow trout (Oncorhynchus mykiss) demonstrated significant uptake from their diet. researchgate.net This provides strong evidence that other pentachloronaphthalene isomers, including this compound, are also likely to accumulate in fish that consume contaminated prey.

Reported Bioaccumulation Metrics for Pentachloronaphthalenes in Fish

ParameterValue/ObservationRelevance to this compound
Bioconcentration Factor (BCF)Generally > 5,000 for pentachlorinated naphthalenes.Indicates a high potential for accumulation from water.
Dietary UptakeDemonstrated for the 1,2,3,5,7-pentachloronaphthalene isomer in rainbow trout. researchgate.netSuggests that dietary intake is a significant route of exposure and accumulation.

Bioconcentration and Biomagnification in Food Webs

The transfer and potential magnification of contaminants through successive trophic levels of a food web is a critical aspect of their ecological risk. Bioconcentration refers to the uptake from water, while biomagnification is the process whereby the concentration of a chemical increases in organisms at successively higher levels in a food chain.

Trophic Transfer Factors (TTFs) and Biomagnification Factors (BMFs) are metrics used to quantify the transfer of a contaminant from prey to predator. A BMF value greater than 1 is generally indicative of biomagnification.

Direct measurement of the Trophic Transfer Factor or Biomagnification Factor for this compound has not been documented in available scientific literature. However, a study on the trophic transfer of 1,2,3,5,7-pentachloronaphthalene from benthic worms to juvenile rainbow trout reported lipid-normalized BMFs ranging from 0.5 to 0.7. researchgate.net These values, being less than 1, suggest that while the compound is transferred through the food chain, it does not biomagnify under the experimental conditions of that study.

In a broader study of a benthic food web in the Baltic Sea, it was observed that the total concentration of polychlorinated naphthalenes generally decreased from lower to higher trophic levels. The BMFs for most PCN congeners were below 1, indicating a lack of widespread biomagnification. However, it was noted that a few specific congeners did show significant biomagnification.

Biomagnification Data for Pentachloronaphthalene Congeners

CongenerFood ChainBiomagnification Factor (BMF)Conclusion
1,2,3,5,7-PentachloronaphthaleneBenthic Worm to Rainbow Trout researchgate.net0.5 - 0.7 researchgate.netTrophic transfer occurs, but no biomagnification observed. researchgate.net
General PentachloronaphthalenesBaltic Sea Benthic Food WebGenerally < 1Overall trend of biodilution, with some congener-specific exceptions.

The accumulation of this compound within a food web is influenced by the feeding relationships and the metabolic capabilities of the organisms at each trophic level. The general trend for many hydrophobic organic compounds is an increase in concentration with trophic level.

However, for PCNs, the pattern can be more complex. The study in the Baltic Sea benthic food chain, which included amphipods, isopods, and fourhorned sculpins, demonstrated a decrease in the total PCN concentration as the trophic level increased. This suggests that for this particular food web, biodilution rather than biomagnification was the dominant process for the sum of PCNs. The reasons for this can include a lower assimilation efficiency of higher chlorinated naphthalenes from the diet or metabolic transformation of the compounds in higher trophic level organisms.

Congener-Specific Bioaccumulation Patterns

The bioaccumulation behavior of polychlorinated naphthalenes is highly dependent on the specific congener, which is determined by the number and position of chlorine atoms on the naphthalene (B1677914) molecule.

Generally, the bioaccumulation potential of PCNs increases with the degree of chlorination from mono- to hexa-chlorinated congeners. This is attributed to the increasing lipophilicity (fat-loving nature) of the molecules. However, for hepta- and octachlorinated naphthalenes, a decrease in bioaccumulation is often observed, which may be due to their very low water solubility and larger molecular size hindering uptake across biological membranes.

Within the pentachloronaphthalene group, the specific arrangement of chlorine atoms can influence bioaccumulation. For instance, some research suggests that congeners with 2,3,6,7-substitution patterns and those lacking adjacent hydrogen-substituted carbon atoms may exhibit higher biomagnification potential. Conversely, the presence of chlorine atoms in the meta positions has been linked to decreased potency in some biological assays, which could correlate with different bioaccumulation and metabolic fates. While these general patterns provide a framework for understanding the behavior of this compound, specific comparative studies that include this isomer are needed for a definitive assessment of its bioaccumulation potential relative to other pentachloronaphthalene congeners.

Influence of Chlorination Degree on Bioaccumulation

The degree of chlorination is a critical factor influencing the bioaccumulation potential of polychlorinated naphthalenes. Generally, as the number of chlorine atoms on the naphthalene molecule increases, the compound's lipid solubility (lipophilicity) and resistance to metabolic degradation also increase, leading to greater bioaccumulation in the fatty tissues of organisms. who.int

Research indicates that the bioaccumulation of PCNs tends to increase from monochlorinated to hepta- and hexachlorinated naphthalenes. who.int However, this trend does not continue indefinitely. Highly chlorinated naphthalenes, such as octachloronaphthalene, may exhibit reduced bioaccumulation. This is attributed to their very large molecular size, which can hinder their passage across biological membranes, thus limiting their absorption by organisms. who.int

Pentachloronaphthalenes, including the 1,2,3,5,8-isomer, fall into a range of moderate to high chlorination, suggesting a significant potential for bioaccumulation. Studies have shown that tetra- and pentachloronaphthalene congeners are often the predominant forms found in biological samples, underscoring their environmental persistence and bioaccumulative nature. who.int A study on rabbits administered a single oral dose of pentachloronaphthalene indicated potential for bioaccumulation, as only a small fraction of the unchanged compound was excreted over a four-day period. ca.gov

Isomer-Specific Accumulation and Elimination

The specific arrangement of chlorine atoms on the naphthalene rings, known as the isomer pattern, also plays a crucial role in the accumulation and elimination of PCNs within organisms. Different isomers of the same homolog group, such as pentachloronaphthalenes, can exhibit varying bioaccumulation potentials and elimination rates.

While specific quantitative data for the bioaccumulation and elimination of this compound is limited in publicly available literature, general principles of isomer-specific behavior can be inferred from studies on related compounds. For instance, the presence of chlorine atoms in specific positions can affect the molecule's susceptibility to metabolic enzymes. The metabolism of PCNs can lead to the formation of hydroxylated metabolites, which are generally more water-soluble and thus more easily excreted from the body. who.int The lower chlorinated naphthalenes (mono- to tetra-CNs) are more readily metabolized in this way. who.int For higher chlorinated naphthalenes like pentachloronaphthalenes, this metabolic pathway is less efficient, contributing to their persistence in the body. ca.gov

The following table summarizes the general trends in PCN bioaccumulation based on the degree of chlorination.

Degree of ChlorinationGeneral Bioaccumulation PotentialInfluencing Factors
Low (Mono- to Tri-CNs)LowerMore susceptible to metabolic degradation.
Moderate (Tetra- to Hexa-CNs)HighBalance of lipophilicity and ability to cross biological membranes. Often the most prevalent congeners in biota.
High (Hepta- to Octa-CNs)Variable, may decreaseVery large molecular size can limit absorption.

Table 1. Influence of Chlorination Degree on the Bioaccumulation Potential of Polychlorinated Naphthalenes.

Further research focusing on the isomer-specific bioaccumulation and elimination kinetics of this compound is necessary to fully understand its environmental fate and potential for trophic transfer in aquatic and terrestrial ecosystems.

Theoretical and Predictive Modeling of 1,2,3,5,8 Pentachloronaphthalene Environmental Behavior

Environmental Fate Models and Simulation Studies

Environmental fate models are mathematical tools designed to simulate the movement and transformation of chemicals in the environment. ulisboa.pt For a compound like 1,2,3,5,8-pentachloronaphthalene, which belongs to the class of polychlorinated naphthalenes (PCNs), multimedia models are often used. These models are built on the principle that a chemical's fate is determined by both its intrinsic properties and environmental factors. ulisboa.pt They assess the partitioning of the chemical among key environmental compartments: air, water, soil, and biota.

Simulation studies for PCNs and similar compounds, such as hexachlorobenzene, indicate that high chlorine content correlates with high persistence in the environment. epa.gov Due to its chemical stability and resistance to degradation, this compound is expected to persist for long periods. Models predict that upon release, it will likely adsorb strongly to soil and sediment particles, limiting its mobility in water but increasing its potential for bioaccumulation in sediment-dwelling organisms. epa.govnih.gov

The following table includes key physicochemical properties of this compound that are essential inputs for environmental fate models.

Table 1: Physicochemical Properties of this compound for Environmental Modeling

Property Value Significance in Fate Modeling Source
Molecular Formula C₁₀H₃Cl₅ Basic identifier for the substance. nih.gov
Molecular Weight 300.4 g/mol Influences diffusion and transport rates. nih.gov
Melting Point 120 °C Determines the physical state (solid/liquid) at ambient temperatures. nih.gov
Boiling Point 327-371 °C Affects volatility and partitioning into the atmosphere. nih.gov

| XLogP3 (Octanol-Water Partition Coefficient) | 6.4 | A high value indicates strong lipophilicity and a high potential for bioaccumulation in fatty tissues and sorption to organic matter in soil/sediment. mst.dk | nih.gov |

This table is interactive. Click on the headers to learn more about each property's role in modeling.

Quantitative Structure-Activity Relationships (QSARs) for Environmental Endpoints

Quantitative Structure-Activity Relationships (QSARs) are computational models that predict the properties and activities of a chemical based on its molecular structure. mst.dk This method is founded on the principle that chemicals with similar structures tend to exhibit similar physicochemical properties and biological activities. mst.dk For environmental risk assessment, QSARs are invaluable for estimating the potential impacts of chemicals like this compound in the absence of extensive experimental data. mst.dk

QSAR models can predict a range of crucial environmental endpoints:

Physicochemical Properties: Parameters like the octanol-water partition coefficient (Kow), water solubility, and vapor pressure can be estimated. The high LogP value of this compound, for instance, is a key descriptor in QSARs that predicts its strong tendency to bioaccumulate. mst.dk

Environmental Fate: QSARs can estimate a chemical's potential for biodegradation, photolysis, and hydrolysis, providing insights into its environmental persistence.

Ecotoxicity: Models can predict the toxicity of a substance to various environmental organisms, such as fish, invertebrates, and bacteria. mst.dknih.gov For example, QSARs developed for chlorinated aromatic compounds can estimate the concentration at which this compound might inhibit the growth of environmental bacteria, a key process in ecosystem function. nih.gov

The development of robust QSARs relies on correlating structural descriptors with experimentally determined endpoints. For a compound like this compound, descriptors would include molecular weight, number of chlorine atoms, and various topological and electronic indices. These are then used to build regression models to predict endpoints for untested, structurally similar compounds. nih.govnih.gov

Table 2: QSAR-Relevant Endpoints and Descriptors

Model Input (Descriptor) Predicted Environmental Endpoint Relevance for this compound Source
Log Kow (Octanol-Water Partition Coefficient) Bioaccumulation Factor (BAF) A high Log Kow strongly suggests a high BAF, indicating the compound will accumulate in organisms. mst.dk nih.gov
Molecular Connectivity Indices Toxicity to aquatic organisms (e.g., LC₅₀) These structural indices help predict narcotic or other toxic effects on environmental species. nih.gov
Electronic Properties (e.g., ELUMO) Abiotic reduction rate Helps predict how the compound might be transformed in anoxic environments. nih.gov nih.gov

| Abraham Descriptors | Partitioning between environmental media | These parameters can be used to model the distribution between air, water, and soil. nih.gov | nih.gov |

This table is interactive, illustrating the relationship between chemical descriptors and the environmental endpoints predicted by QSAR models.

Fugacity Models for Multi-Compartment Distribution

Fugacity models are a specific class of multimedia environmental fate models that use the concept of "fugacity" to describe the partitioning of a chemical between different environmental phases. ulisboa.pt Fugacity, with units of pressure (Pascals), can be thought of as the "escaping tendency" of a chemical from a particular phase. At equilibrium, the fugacity of a chemical is uniform across all phases (air, water, soil, sediment, biota), even though the concentrations will be vastly different. ulisboa.pt

Fugacity models are categorized into different levels of increasing complexity ulisboa.pt:

Level I: A simple, closed-system model that calculates the equilibrium distribution of a chemical.

Level II: An open system at equilibrium that includes advective transport processes (inflow and outflow).

Level III: A steady-state, non-equilibrium model that accounts for transport and transformation processes (e.g., degradation, advection) within and between compartments. This is often the most useful level for environmental risk assessment.

Level IV: A dynamic, non-steady-state model that simulates how concentrations and fluxes change over time.

For this compound, a Level III fugacity model would be used to predict its steady-state concentrations in a defined environment. Given its high LogP and low vapor pressure, the model would likely predict that the vast majority of the compound's mass would reside in soil and sediment, with very low concentrations in water and even lower concentrations in the air. nih.gov The model would also quantify the flux between these compartments, such as deposition from the atmosphere to soil and water, and burial in sediments. The relationship between the bioaccumulation factor and the octanol/water partition coefficient is an essential basis for developing fugacity-based food web accumulation models. ulisboa.pt

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound C₁₀H₃Cl₅
Hexachlorobenzene C₆Cl₆
Polychlorinated naphthalenes (PCNs) C₁₀H₈-ₓClₓ
Polycyclic Aromatic Hydrocarbons (PAHs) Varies
1,2,3,4,5-Pentachlorobenzene C₆HCl₅
1,2,3,5-Tetrachlorobenzene C₆H₂Cl₄
1,2,4,5-Tetrachlorobenzene C₆H₂Cl₄
1,2,4-Trichlorobenzene C₆H₃Cl₃
Tetra- and pentachloronaphthalenes Varies
Mono- and dichloronaphthalenes Varies

Remediation and Mitigation Strategies for 1,2,3,5,8 Pentachloronaphthalene Contamination

Contaminated Site Assessment and Characterization

The initial and critical phase in addressing contamination by 1,2,3,5,8-Pentachloronaphthalene is a thorough site assessment and characterization. This process involves a systematic investigation to determine the nature and extent of the contamination, assess the associated risks, and gather data to inform the selection of appropriate cleanup strategies. ca.gov

A key component of this phase is the Remedial Investigation/Feasibility Study (RI/FS). The RI focuses on collecting data to define the site's characteristics, while the FS uses this data to develop and evaluate potential cleanup alternatives. ca.gov The RI/FS process for a site contaminated with this compound typically includes the following steps:

Site Characterization : This involves identifying the historical and current sources of PCN contamination. For instance, in secondary copper metallurgical processes, the operating conditions and feeding materials can significantly influence the emission factors of PCNs. nih.gov

Sampling and Analysis : Soil, sediment, water, and potentially air samples are collected and analyzed to determine the concentration and spatial distribution of this compound and other PCN congeners. Low-chlorinated PCNs (mono- to tri-CNs) are often the major contributors to the total PCN concentration in various environmental media. nih.gov

Risk Assessment : This step evaluates the potential risks to human health and the environment posed by the presence of this compound. This includes assessing exposure pathways and potential toxicological effects.

Development of Remedial Action Objectives : Based on the risk assessment, specific cleanup goals are established. These objectives define the target concentration levels for this compound that must be achieved to protect human health and the environment. ca.gov

The following table outlines the key stages of a contaminated site assessment.

StageDescriptionKey Activities
Phase I: Initial Site Assessment A non-intrusive investigation to identify potential contamination.Review of historical records, site reconnaissance, interviews.
Phase II: Detailed Site Investigation Intrusive investigation to confirm and delineate the extent of contamination.Soil and groundwater sampling, chemical analysis for this compound.
Phase III: Remedial Investigation Comprehensive study to fully characterize the nature and extent of contamination and assess risks.Extensive sampling, fate and transport modeling, human health and ecological risk assessments.

Management of PCN-Containing Materials (e.g., landfills)

The management of materials contaminated with PCNs, such as soil, sediment, and industrial waste, is a critical aspect of mitigating environmental risk. The disposal of these materials is strictly regulated to prevent further contamination.

For non-liquid materials contaminated with PCNs, several disposal options are available under regulations like the Toxic Substances Control Act (TSCA) in the United States. epa.gov These options include:

TSCA-Approved Chemical Waste Landfills : These are specially designed and permitted landfills capable of containing hazardous chemical waste, including PCN-contaminated materials. epa.govunt.edu

TSCA-Approved Incinerators : High-temperature incineration can effectively destroy PCNs, converting them into less toxic compounds. unt.edu

TSCA-Approved Alternate Disposal Methods : This allows for the use of other approved technologies for the disposal of PCN-contaminated materials. epa.gov

Hazardous Waste Landfills : In some cases, disposal in a hazardous waste landfill permitted under the Resource Conservation and Recovery Act (RCRA) may be an option. epa.gov

The choice of disposal method often depends on the concentration of PCNs in the waste material. For example, specific regulations may apply to materials with PCB concentrations greater than or equal to 50 parts per million (ppm). publicpower.org While these regulations are specific to PCBs, they provide a framework that is often applied to other persistent organic pollutants like PCNs.

The table below summarizes the disposal options for PCN-containing materials.

Disposal MethodDescriptionApplicability
Chemical Waste Landfill Secure landfill designed for hazardous waste.Solid materials contaminated with PCNs. wm.com
Incineration High-temperature destruction of PCNs.Liquid and solid PCN waste. cleanharbors.com
Alternate Disposal Methods EPA-approved alternative technologies.Varies depending on the specific technology and waste type. unt.edu

Some waste management companies operate facilities specifically permitted for the treatment and disposal of PCB-bearing materials, which can also handle PCN-contaminated waste. wm.comcleanharbors.com These facilities offer services such as sampling, analysis, excavation, transportation, and secure landfill disposal or incineration. wm.com

Development of Novel Remediation Technologies (general PCN remediation)

Research is ongoing to develop innovative and more effective technologies for the remediation of sites contaminated with PCNs. These emerging technologies aim to be more cost-effective, efficient, and environmentally friendly than traditional methods.

Several promising areas of research for PCN remediation include:

Bioremediation : This approach utilizes microorganisms or plants to degrade or remove contaminants from the environment.

Phytoremediation : This process uses plants to remove, break down, contain, or immobilize contaminants. nih.gov For example, researchers have explored using poplar trees to remediate chlorinated solvents, a technology that could be adapted for PCNs. nih.gov

Microbial Remediation : This involves the use of microorganisms that can break down PCNs. Bio-stimulation (enhancing the activity of native microbes) and bio-augmentation (introducing specific microbes to the site) are two common strategies. greener-h2020.eumdpi.com

Chemical Remediation : These methods use chemical reactions to transform PCNs into less harmful substances.

Chemical Oxidation : This involves the use of strong oxidizing agents to destroy PCNs. researchgate.net

Reductive Dechlorination : This process uses reducing agents to remove chlorine atoms from the naphthalene (B1677914) molecule, making it less toxic.

Integrated and Combined Technologies : Research has shown that combining different remediation techniques can often lead to more effective cleanup. For example, a study on PCB-contaminated soil found that pre-treating the soil with a Fenton-like oxidation process enhanced the subsequent microbial degradation of the contaminants. mdpi.com Another approach involves combining genetic engineering with environmental remediation technology to develop multifunctional proteins that can promote the absorption, degradation, and mineralization of PCNs. nih.gov

The following table highlights some novel remediation technologies being developed for PCNs.

TechnologyPrinciplePotential Advantages
Genetically Engineered Microbes Using genetically modified organisms to enhance the degradation of PCNs.Increased efficiency and specificity of degradation. nih.gov
Phytoremediation with Endophytes Utilizing plants that host beneficial microorganisms (endophytes) to enhance contaminant uptake and degradation.Cost-effective and aesthetically pleasing. mdpi.com
Combined Chemical and Biological Treatment Sequentially applying chemical oxidation or reduction followed by bioremediation.Can treat a wider range of contaminants and achieve higher removal efficiencies. mdpi.com

These developing technologies hold the promise of providing more sustainable and efficient solutions for the challenging problem of PCN contamination.

Q & A

How can researchers confirm the structural identity of 1,2,3,5,8-Pentachloronaphthalene in experimental settings?

Answer:

  • Analytical Techniques : Use gas chromatography-mass spectrometry (GC-MS) to analyze fragmentation patterns and retention times, though chloronaphthalene isomers may exhibit similar fragmentation, complicating differentiation .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve positional chlorine substitution, as chemical shifts vary with isomerism .
  • Reference Standards : Cross-validate with certified standards for specific isomers (e.g., CAS 150224-24-1 for this compound), though availability may be limited .

What occupational exposure limits should be observed when handling this compound in laboratories?

Answer:

  • OSHA Permissible Exposure Limit (PEL) : 0.5 mg/m³ (8-hour time-weighted average) for airborne exposure .
  • Safety Protocols : Use local exhaust ventilation , sealed containers, and personal protective equipment (PPE) to prevent inhalation or dermal contact, as chronic exposure may cause liver damage and chloracne .
  • Emergency Measures : Immediate decontamination (e.g., flushing eyes/skin with water) and medical consultation are critical for accidental exposure .

How can conflicting toxicological data for chlorinated naphthalenes be resolved systematically?

Answer:

  • Data Harmonization : Conduct meta-analyses using databases like TOXCENTER, PubMed, and NIH RePORTER, filtering by CAS numbers (e.g., 150224-24-1) and isomer-specific keywords .
  • In Vivo/In Vitro Correlation : Compare results across models (e.g., rodent hepatotoxicity studies vs. human hepatocyte assays) to identify species-specific discrepancies .
  • Quality Control : Prioritize studies adhering to OECD or EPA guidelines for toxicity testing to ensure methodological consistency .

What challenges arise in quantifying chloronaphthalene isomers, and how can they be addressed?

Answer:

  • Analytical Limitations : Co-elution of isomers in GC-MS due to similar polarity and fragmentation patterns requires advanced chromatographic separation (e.g., using CP Sil 5 CB columns) .
  • Standard Availability : Synthesize in-house standards if commercial references are unavailable, as seen in fluorinated naphthalene studies .
  • Detection Sensitivity : Optimize mass spectrometer parameters (e.g., electron ionization energy) to enhance signal specificity for low-concentration isomers .

What are the primary toxicological endpoints associated with this compound exposure?

Answer:

  • Hepatotoxicity : Elevated serum ALT/AST levels and histopathological liver changes in animal models .
  • Dermal Effects : Chloracne development linked to aryl hydrocarbon receptor (AhR) activation .
  • Environmental Persistence : Bioaccumulation potential in lipid-rich tissues, requiring ecotoxicological risk assessments .

What synthesis strategies minimize by-products during this compound production?

Answer:

  • Precursor Selection : Start with partially chlorinated naphthalenes to reduce side reactions, as demonstrated in fluorinated analog syntheses .
  • Reaction Optimization : Extend reaction times (e.g., 6 days for defluorination) and use catalysts (e.g., Zn/NH4_4Cl) to enhance specificity .
  • Purification Methods : Employ fractional crystallization or preparative HPLC to isolate the target isomer from mixtures .

How should researchers design literature searches for comprehensive toxicological data on chlorinated naphthalenes?

Answer:

  • Database Selection : Combine PubMed, NTRL, and TOXCENTER with queries using MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/toxicity") and CAS numbers .
  • Grey Literature : Include technical reports, theses, and conference proceedings via TSCATS and NIH RePORTER to capture unpublished data .
  • Keyword Strategy : Use synonyms (e.g., "PCNs") and toxicity-specific terms (e.g., "bioaccumulation," "AhR activation") .

Which in vitro models are most suitable for studying Pentachloronaphthalene-induced hepatotoxicity?

Answer:

  • Cell Lines : Primary human hepatocytes or HepG2 cells to assess CYP450 inhibition and oxidative stress biomarkers (e.g., glutathione depletion) .
  • 3D Models : Liver spheroids or organoids to mimic in vivo metabolic responses and cell-cell interactions .
  • Omics Integration : Pair transcriptomic (RNA-seq) and metabolomic data to identify pathway-specific effects (e.g., lipid metabolism disruption) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.